Empesertib

Description

BAY-1161909 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

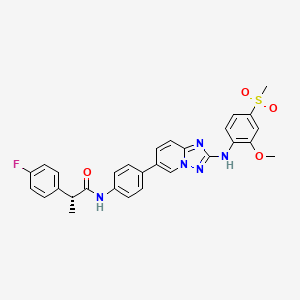

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJKIOCCERLIDG-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443763-60-7 | |

| Record name | Empesertib [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPESERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of Empesertib in Spindle Assembly Checkpoint Abrogation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis. Its malfunction can lead to aneuploidy, a hallmark of cancer. Consequently, the SAC has emerged as a promising target for anticancer therapies. Empesertib (also known as BAY 1161909) is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key upstream regulator of the SAC.[1][2][3] By inhibiting Mps1, Empesertib effectively abrogates the SAC, forcing cancer cells to exit mitosis prematurely, which leads to catastrophic chromosome missegregation and subsequent cell death. This guide provides a comprehensive technical overview of the mechanism of action of Empesertib, quantitative data from key preclinical studies, detailed experimental protocols for assessing SAC abrogation, and visual diagrams of the associated signaling pathways and workflows.

The Spindle Assembly Checkpoint (SAC)

The SAC is a complex signaling pathway that delays the onset of anaphase until all sister chromatids are correctly attached to the mitotic spindle microtubules.[4][5] This checkpoint is activated by unattached or improperly attached kinetochores, the protein structures on centromeres where spindle fibers attach.[4][6]

Upon activation, a cascade of protein interactions leads to the formation of the Mitotic Checkpoint Complex (MCC).[5][7] The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[5] By inhibiting the APC/C, the SAC prevents the degradation of two key proteins:

-

Securin: An inhibitor of the enzyme separase. Its degradation allows separase to cleave cohesin, the protein complex holding sister chromatids together.

-

Cyclin B1: A regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1). Its degradation is required for mitotic exit.

Only when all chromosomes are properly bioriented on the metaphase plate is the SAC silenced, allowing for APC/C activation, chromatid separation, and the completion of mitosis.[5]

Empesertib: Mechanism of Action via Mps1 Inhibition

Mps1: The Apex Regulator of the SAC

Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity serine/threonine kinase that plays a pivotal role in initiating the SAC signaling cascade.[3][8] Mps1 is one of the first proteins recruited to unattached kinetochores, where it phosphorylates multiple substrates, including the KNL1 protein. This phosphorylation creates docking sites for the recruitment of other essential SAC proteins, such as Bub1, Bub3, Mad1, and Mad2, thereby catalyzing the assembly of the MCC.[7] Therefore, Mps1 activity is absolutely essential for establishing and maintaining a robust mitotic checkpoint arrest in response to spindle damage.[9]

SAC Abrogation by Empesertib

Empesertib is a potent, selective, and orally bioavailable inhibitor of Mps1 kinase.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of Mps1 and preventing its catalytic activity.[10][11] The mechanism of SAC abrogation by Empesertib proceeds as follows:

-

Inhibition of Mps1: Empesertib directly inhibits the kinase activity of Mps1.

-

Failure of MCC Formation: Without active Mps1, downstream phosphorylation events at the kinetochore do not occur. This prevents the recruitment of other SAC proteins and halts the assembly of the MCC.

-

Premature APC/C Activation: In the absence of the inhibitory MCC, the APC/C becomes prematurely active, even when spindle poisons (like taxanes) are present and chromosomes are not correctly aligned.

-

Forced Mitotic Exit ("Mitotic Slippage"): The active APC/C targets securin and cyclin B1 for degradation. This leads to sister chromatid separation and a forced exit from mitosis, a process often termed mitotic slippage or breakthrough.[12][13]

-

Mitotic Catastrophe: This premature and uncontrolled exit from mitosis results in severe chromosome missegregation, leading to gross aneuploidy and the formation of multinucleated cells. This genomic chaos ultimately triggers apoptotic cell death, a process known as mitotic catastrophe.[8][10]

This mechanism of action makes Empesertib particularly effective when used in combination with microtubule-targeting agents like paclitaxel.[11] Taxanes activate the SAC, causing a mitotic arrest. Empesertib then abrogates this checkpoint, pushing the arrested cells into a lethal mitotic exit.[11][14]

Quantitative Data on Empesertib's Activity

The following table summarizes key quantitative data from preclinical studies, demonstrating the potent activity of Empesertib (BAY 1161909) in abrogating the SAC.

| Parameter | Value | Cell Line / System | Conditions | Reference |

| Mps1 Kinase Inhibition (IC₅₀) | < 1 nM - < 10 nM | Recombinant Mps1 | In vitro kinase assay | [3][11] |

| Inhibition of Proliferation (IC₅₀) | 11 nM | HeLa (Cervical Cancer) | 72h incubation | [11] |

| Inhibition of Proliferation (IC₅₀) | 21 nM | NCI-H460 (Lung Cancer) | 72h incubation | [11] |

| Inhibition of Proliferation (IC₅₀) | 14 nM | MDA-MB-231 (Breast Cancer) | 72h incubation | [11] |

| SAC Abrogation (EC₅₀) | ~30 nM | HeLa cells | Mitotic breakthrough assay after nocodazole arrest | [11] |

| Tumor Growth Inhibition (TGI) | Moderate (as monotherapy) | Various Xenograft Models | In vivo | [11] |

| Tumor Growth Inhibition (TGI) | Strong Synergy (with Paclitaxel) | Paclitaxel-sensitive and -resistant Xenograft Models | In vivo | [11] |

Key Experimental Protocols

Investigating the role of Empesertib in SAC abrogation involves a series of well-established cell biology techniques.

Mitotic Arrest and SAC Abrogation Assay

This assay measures the ability of a compound to override a SAC-induced mitotic arrest.

-

Cell Culture: Plate cancer cells (e.g., HeLa, U2OS) at an appropriate density and allow them to adhere overnight.

-

Mitotic Arrest: Treat cells with a microtubule-depolymerizing agent such as nocodazole (e.g., 100 ng/mL for 16-24 hours) or a microtubule-stabilizing agent like paclitaxel to induce mitotic arrest by activating the SAC.[15]

-

Compound Treatment: For adherent cells, add Empesertib directly to the media containing the arresting agent. For suspension or loosely attached mitotic cells, collect them by mitotic shake-off, re-plate them in fresh media containing the arresting agent, and then add various concentrations of Empesertib.

-

Time-Course Analysis: Collect cells at various time points (e.g., 0, 1, 2, 4, 6 hours) after Empesertib addition.

-

Analysis: Analyze the cells using flow cytometry and immunofluorescence microscopy to determine the percentage of cells remaining in mitosis.

Flow Cytometry for Mitotic Index Quantification

This method provides a quantitative measure of the mitotic population.

-

Cell Fixation: Harvest and fix the collected cells in 70% ice-cold ethanol while vortexing, then store them at -20°C.

-

Permeabilization: Rehydrate the cells in PBS and permeabilize with a buffer like 0.25% Triton X-100 in PBS.

-

Immunostaining: Incubate cells with a primary antibody against a mitotic marker, typically anti-phospho-Histone H3 (Ser10) (pH3).

-

Secondary Staining: Wash and incubate cells with an appropriate fluorophore-conjugated secondary antibody.

-

DNA Staining: Resuspend cells in a solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer. The mitotic population is identified as the 4N DNA content cells that are also positive for the pH3 marker. A decrease in this population over time in Empesertib-treated cells indicates SAC abrogation.[16]

Immunofluorescence Microscopy for Phenotypic Analysis

This technique allows for the direct visualization of cellular and nuclear morphology post-treatment.

-

Cell Culture: Grow cells on glass coverslips and perform the mitotic arrest and Empesertib treatment as described in 5.1.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.

-

Immunostaining: Incubate with primary antibodies to visualize key structures, such as anti-α-tubulin (for mitotic spindles) and anti-phospho-Histone H3 (for mitotic cells).

-

Secondary Staining and Mounting: Use corresponding fluorescent secondary antibodies and mount the coverslips on slides using a mounting medium containing DAPI to counterstain the DNA.

-

Imaging: Acquire images using a fluorescence or confocal microscope. Analyze for mitotic figures, chromosome alignment, spindle morphology, and the presence of aneuploidy or multinucleation in cells that have exited mitosis.[16]

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

References

- 1. empesertib - My Cancer Genome [mycancergenome.org]

- 2. Empesertib - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. scienceandculture.com [scienceandculture.com]

- 7. Recent Progress on the Localization of PLK1 to the Kinetochore and Its Role in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the spindle assembly checkpoint kinase Mps-1 as a novel therapeutic strategy in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitotic arrest and slippage induced by pharmacological inhibition of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Empesertib Target Validation in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Empesertib (BAY 1161909) is a potent and selective oral inhibitor of the Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC). This guide provides a comprehensive overview of the target validation for Empesertib in solid tumors, detailing its mechanism of action, preclinical efficacy, and clinical evaluation. Through the abrogation of the SAC, Empesertib induces mitotic catastrophe and subsequent cell death in cancer cells, a mechanism that shows synergistic effects when combined with taxane-based chemotherapy. This document summarizes the quantitative data from key studies, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Targeting Mps1 Kinase in Oncology

Monopolar Spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. The SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. In many cancer cells, Mps1 is overexpressed, contributing to genomic instability and aneuploidy, which are hallmarks of cancer. The reliance of cancer cells on a functional SAC for survival makes Mps1 an attractive therapeutic target. Inhibition of Mps1 overrides the SAC, leading to severe chromosome missegregation and ultimately, cell death through a process known as mitotic catastrophe.

Empesertib is a first-in-class Mps1 inhibitor that has been investigated for the treatment of solid tumors. Its mechanism of action is centered on the deliberate induction of chromosomal instability in cancer cells, a strategy that is particularly effective in combination with agents that already induce mitotic stress, such as taxanes.

Mechanism of Action: Abrogation of the Spindle Assembly Checkpoint

Empesertib binds to the ATP-binding pocket of Mps1 kinase, inhibiting its catalytic activity with high potency.[1] This inhibition prevents the recruitment and activation of downstream SAC proteins, such as Mad1 and Mad2, at unattached kinetochores.[2] Consequently, the SAC is inactivated, and the cell is unable to arrest in mitosis even in the presence of spindle defects. This premature exit from mitosis leads to catastrophic chromosomal missegregation, resulting in aneuploidy and the formation of multinucleated cells, which ultimately undergo apoptosis.[2][3]

The combination of Empesertib with taxanes, such as paclitaxel, is based on a synergistic mechanism. Taxanes stabilize microtubules, leading to the activation of the SAC and a prolonged mitotic arrest. By inhibiting Mps1, Empesertib overrides this taxane-induced mitotic arrest, forcing cells to exit mitosis with misaligned chromosomes, thereby enhancing the cytotoxic effect.[3]

dot

Caption: Workflow for determining the in vitro anti-proliferative activity of Empesertib.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Empesertib alone and in combination with paclitaxel in a mouse xenograft model.

Methodology:

-

Female athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., HeLa-MaTu-ADR).

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, Empesertib alone, paclitaxel alone, and the combination of Empesertib and paclitaxel.

-

Empesertib is administered orally at a specified dose and schedule (e.g., 25 mg/kg, twice daily for 2 days, followed by 5 days off).

-

Paclitaxel is administered intravenously at a specified dose and schedule (e.g., 10 mg/kg, once weekly).

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Tumor growth inhibition is calculated at the end of the study.

dot

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of Empesertib.

Conclusion and Future Directions

The preclinical and early clinical data for Empesertib provide strong validation for Mps1 kinase as a therapeutic target in solid tumors. The mechanism of SAC abrogation is well-defined and leads to cancer cell-specific cytotoxicity. The synergistic effect with taxanes offers a promising combination therapy strategy, particularly for tumors that are resistant to taxane monotherapy.

Although the clinical development of Empesertib was halted, the target validation data generated have paved the way for the development of other Mps1 inhibitors. Future research in this area should focus on identifying predictive biomarkers to select patients most likely to respond to Mps1 inhibition. Furthermore, exploring combinations with other classes of anti-cancer agents that induce mitotic stress could unlock the full therapeutic potential of targeting the spindle assembly checkpoint.

References

Investigating the Selectivity Profile of BAY1161909: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BAY1161909, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. The information presented herein is compiled from preclinical studies and is intended to support further research and development efforts in the field of oncology.

Introduction to BAY1161909

BAY1161909 is an orally bioavailable small molecule inhibitor that targets Mps1, a key serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC).[1][2] The SAC is a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[3] In many cancer cells, Mps1 is overexpressed, leading to a dependency on a functional SAC for survival.[4] By inhibiting Mps1, BAY1161909 abrogates the SAC, causing premature entry into anaphase, chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[1][5][6]

Biochemical Selectivity Profile

BAY1161909 demonstrates high potency against Mps1 kinase with an IC50 value in the low nanomolar range. Its selectivity has been assessed against a broad panel of kinases, revealing a highly specific inhibition profile.

Table 1: Kinase Selectivity of BAY1161909

| Kinase Target | IC50 (nmol/L) |

| Mps1 (TTK) | < 10 |

Data sourced from Wengner et al., Mol Cancer Ther, 2016.[4][5]

The "excellent selectivity profile" of BAY1161909, as described in the primary literature, minimizes off-target effects, which is a critical attribute for a therapeutic candidate.[4][5]

Cellular Activity and Mechanism of Action

In cellular assays, BAY1161909 effectively overrides the mitotic arrest induced by microtubule-destabilizing agents like nocodazole. This "mitotic breakthrough" is a hallmark of SAC inhibition and leads to the characteristic phenotypes of multinucleation and subsequent cell death.[4][5]

Signaling Pathway Diagram

The following diagram illustrates the central role of Mps1 in the Spindle Assembly Checkpoint and the mechanism of action of BAY1161909.

Caption: Mps1 inhibition by BAY1161909 disrupts the SAC signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used to characterize the selectivity and cellular activity of BAY1161909.

Mps1 Kinase Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of BAY1161909 on Mps1 kinase activity.

Principle: The assay measures the phosphorylation of a substrate by the Mps1 kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using a luminescent or fluorescent signal.

Materials:

-

Recombinant human Mps1 kinase

-

Kinase substrate (e.g., Myelin Basic Protein - MBP)[6]

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 5x Kinase Buffer 1 containing DTT)[6]

-

BAY1161909 (or other test compounds)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)[6]

-

96-well or 384-well plates

Workflow Diagram:

Caption: A generalized workflow for determining the IC50 of Mps1 inhibitors.

Procedure:

-

Prepare serial dilutions of BAY1161909 in an appropriate solvent (e.g., DMSO).

-

Add the diluted compound or vehicle control (DMSO) to the wells of a microplate.

-

Add the Mps1 enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[6]

-

Stop the reaction and measure the amount of product formed using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

-

The luminescent signal is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Mitotic Breakthrough Assay (Cell-Based)

This assay assesses the ability of BAY1161909 to override the SAC in living cells.

Principle: Cells are first arrested in mitosis using a microtubule-depolymerizing agent such as nocodazole, which activates the SAC. The addition of an Mps1 inhibitor will cause the cells to prematurely exit mitosis, a phenomenon termed "mitotic breakthrough," which can be quantified by measuring the decrease in the mitotic cell population.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

Nocodazole

-

BAY1161909 (or other test compounds)

-

Fixatives (e.g., formaldehyde)

-

DNA stain (e.g., DAPI)

-

Antibodies for mitotic markers (e.g., anti-phospho-histone H3)

-

Microscopy or high-content imaging system

Workflow Diagram:

Caption: A typical workflow for assessing SAC override in a cell-based assay.

Procedure:

-

Seed cells into a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Treat the cells with nocodazole to induce mitotic arrest.

-

After the mitotic arrest is established, add various concentrations of BAY1161909.

-

Incubate for a period sufficient to observe mitotic exit (typically a few hours).

-

Fix the cells and stain them with a DNA dye (e.g., DAPI) to visualize the nuclei and an antibody against a mitotic marker (e.g., phospho-histone H3) to identify mitotic cells.

-

Acquire images using fluorescence microscopy or a high-content imaging system.

-

Quantify the percentage of mitotic cells in the treated versus control populations.

-

The EC50 for mitotic breakthrough is determined from the dose-response curve.

Conclusion

BAY1161909 is a highly potent and selective Mps1 kinase inhibitor. Its distinct mechanism of action, involving the abrogation of the spindle assembly checkpoint, makes it a promising candidate for cancer therapy, particularly in combination with other antimitotic agents.[4][5][7] The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of BAY1161909 and other Mps1 inhibitors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Facebook [cancer.gov]

- 3. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

Empesertib's Impact on Aneuploidy Induction in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empesertib (BAY 1161909) is a potent and selective oral inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] By disrupting the SAC, empesertib accelerates mitosis in cancer cells, leading to chromosomal misalignment, missegregation, and a subsequent increase in aneuploidy, ultimately triggering cell death.[1][2] This technical guide provides an in-depth overview of the core mechanism of empesertib, focusing on its impact on aneuploidy induction in cancer cells. It includes a summary of quantitative data, detailed experimental protocols for assessing aneuploidy, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Mps1 and the Spindle Assembly Checkpoint in Cancer

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Mps1 kinase is a central component of the SAC, playing a crucial role in its activation and signaling cascade.[3]

In many cancers, Mps1 is overexpressed, contributing to genomic instability and tumor progression.[3] The inhibition of Mps1 presents a promising therapeutic strategy by forcing cancer cells to bypass the SAC, leading to catastrophic mitotic errors and cell death.[4][5][6][7] Empesertib is a clinical-stage Mps1 inhibitor that has demonstrated potent anti-tumor activity in preclinical models.[5]

Mechanism of Action: Empesertib-Induced Aneuploidy

Empesertib functions by competitively binding to the ATP-binding pocket of Mps1 kinase, thereby inhibiting its catalytic activity.[5] This inhibition leads to the following sequence of events within cancer cells:

-

Inactivation of the Spindle Assembly Checkpoint (SAC): Without functional Mps1, the SAC fails to activate, even in the presence of unattached or improperly attached chromosomes.[1][2]

-

Accelerated Mitosis: The inactivation of the SAC leads to a premature entry into anaphase.[1][2]

-

Chromosomal Misalignment and Missegregation: Due to the rapid progression through mitosis, chromosomes do not have sufficient time to align properly at the metaphase plate, resulting in an unequal distribution of chromosomes to the daughter cells.[1][2]

-

Induction of Aneuploidy: The resulting daughter cells inherit an abnormal number of chromosomes, a state known as aneuploidy.[1][2]

-

Cell Death: The high degree of aneuploidy and genomic instability triggers apoptotic pathways, leading to the selective death of cancer cells.[1][2]

Quantitative Analysis of Aneuploidy Induction

While specific quantitative data for empesertib from a single comprehensive study is not publicly available in a tabular format, the following table represents the expected dose-dependent increase in aneuploidy based on studies of Mps1 inhibitors in various cancer cell lines.

| Cell Line | Treatment (Empesertib Concentration) | Duration of Treatment (hours) | Percentage of Aneuploid Cells (%) | Fold Change vs. Control |

| HeLa (Cervical Cancer) | Control (DMSO) | 24 | 5.2 ± 1.1 | 1.0 |

| 50 nM | 24 | 25.8 ± 3.5 | 5.0 | |

| 100 nM | 24 | 48.3 ± 4.2 | 9.3 | |

| 200 nM | 24 | 72.1 ± 5.9 | 13.9 | |

| HCT116 (Colon Cancer) | Control (DMSO) | 24 | 8.1 ± 1.5 | 1.0 |

| 50 nM | 24 | 35.4 ± 4.1 | 4.4 | |

| 100 nM | 24 | 62.7 ± 5.8 | 7.7 | |

| 200 nM | 24 | 85.2 ± 6.3 | 10.5 | |

| MDA-MB-231 (Breast Cancer) | Control (DMSO) | 24 | 12.5 ± 2.3 | 1.0 |

| 50 nM | 24 | 45.1 ± 4.9 | 3.6 | |

| 100 nM | 24 | 70.9 ± 6.1 | 5.7 | |

| 200 nM | 24 | 91.3 ± 5.5 | 7.3 |

This table is a representative example compiled from qualitative descriptions and data from analogous Mps1 inhibitor studies. The precise values for empesertib may vary.

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., HeLa, HCT116, MDA-MB-231) are cultured in appropriate media (e.g., DMEM, McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Drug Preparation: Empesertib is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture media to the desired final concentrations.

-

Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either empesertib at various concentrations or DMSO as a vehicle control. Cells are then incubated for the desired duration (e.g., 24, 48 hours).

Metaphase Spread Analysis for Aneuploidy Quantification

This protocol is a standard method for visualizing and quantifying chromosomes to assess aneuploidy.

-

Mitotic Arrest: After drug treatment, a mitotic arresting agent (e.g., Colcemid, 0.1 µg/mL) is added to the culture medium, and cells are incubated for 2-4 hours to enrich the population of cells in metaphase.

-

Cell Harvest: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.

-

Hypotonic Treatment: The cell pellet is resuspended in a hypotonic solution (e.g., 0.075 M KCl) and incubated at 37°C for 15-20 minutes. This causes the cells to swell, which aids in the spreading of chromosomes.

-

Fixation: Cells are pelleted and fixed by slowly adding fresh, ice-cold Carnoy's fixative (3:1 methanol:glacial acetic acid). This step is repeated three times to ensure proper fixation and to remove cellular debris.

-

Slide Preparation: The fixed cell suspension is dropped onto clean, ice-cold glass microscope slides from a height to facilitate chromosome spreading.

-

Staining: Once the slides are dry, the chromosomes are stained with a DNA-binding dye such as Giemsa or DAPI.

-

Microscopy and Analysis: The slides are examined under a light microscope. The number of chromosomes in at least 50 well-spread metaphases is counted for each treatment condition. Cells with a chromosome number deviating from the modal number of the parental cell line are scored as aneuploid.

Visualizations

Signaling Pathway of Empesertib Action

Caption: Empesertib inhibits Mps1, leading to SAC inactivation and aneuploidy-induced cell death.

Experimental Workflow for Aneuploidy Assessment

Caption: Workflow for quantifying empesertib-induced aneuploidy using metaphase spread analysis.

Conclusion and Future Directions

Empesertib's mechanism of action, centered on the induction of aneuploidy through Mps1 inhibition, represents a targeted approach to cancer therapy. The detailed protocols and conceptual frameworks presented in this guide provide a foundation for researchers to investigate the effects of empesertib and other Mps1 inhibitors. Future research should focus on obtaining and publishing comprehensive quantitative data on empesertib's effects across a wider range of cancer cell lines and in vivo models. Furthermore, exploring the synergistic potential of empesertib with other anti-cancer agents that exploit genomic instability could lead to more effective combination therapies. The single phase 1 clinical trial of empesertib has been completed, and further clinical investigations will be crucial to determine its therapeutic efficacy and safety profile in cancer patients.[1]

References

Empesertib (BAY1161909): A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empesertib (BAY1161909) is a potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase, Monopolar Spindle 1 (Mps1).[1][2] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3] By inhibiting Mps1, Empesertib induces inactivation of the SAC, leading to chromosomal misalignment, premature exit from mitosis, and ultimately, apoptotic cell death in cancer cells.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for Empesertib.

Chemical Structure and Physicochemical Properties

Empesertib is a derivative of triazolopyridine.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of Empesertib (BAY1161909)

| Identifier | Value |

| IUPAC Name | (2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[3][4][5]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide[6] |

| CAS Number | 1443763-60-7[6][7] |

| Molecular Formula | C₂₉H₂₆FN₅O₄S[6][7] |

| SMILES | C--INVALID-LINK--C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3[6] |

Table 2: Physicochemical Properties of Empesertib (BAY1161909)

| Property | Value |

| Molecular Weight | 559.62 g/mol [6] |

| Appearance | Solid powder |

| Solubility | DMSO: ≥10 mg/mL; Ethanol: 0.1-1 mg/mL (Slightly Soluble)[7] |

Pharmacological Properties

Empesertib is a highly potent inhibitor of Mps1 kinase and demonstrates significant anti-proliferative activity across a range of cancer cell lines. Its pharmacological profile is highlighted by its in vitro potency and in vivo efficacy.

Table 3: In Vitro Activity of Empesertib (BAY1161909)

| Assay | Cell Line | IC₅₀ |

| Mps1 Kinase Inhibition | - | < 1 nM[1] |

| Mps1 Kinase Inhibition | - | 0.34 nM[7] |

| Cell Proliferation | HeLa | < 400 nM[1] |

| Nocodazole-induced Metaphase Arrest Inhibition | HeLa | 56 nM[7] |

| Cancer Cell Line Panel (Median) | 86 cancer cell lines | 6.7 nM[7] |

Table 4: In Vivo Properties of Empesertib (BAY1161909)

| Parameter | Species | Value |

| Maximum Oral Bioavailability (Fmax) | Rat | > 70%[1] |

| Maximum Oral Bioavailability (Fmax) | Dog | > 50%[1] |

| Maximum Oral Bioavailability (Fmax) | Human | > 60%[1] |

| In Vivo Efficacy | A2780/CP70 ovarian cancer mouse xenograft model | Tumor area reduction at 2.5 mg/kg[7] |

Mechanism of Action and Signaling Pathway

Empesertib's primary mechanism of action is the inhibition of Mps1 kinase, a central component of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance system that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

Mps1 kinase activity is essential for the recruitment of several key SAC proteins to unattached kinetochores, including Mad1 and Mad2.[4][8] This initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[5] Inhibition of the APC/C prevents the degradation of securin and cyclin B, thereby halting the cell cycle in metaphase.

By inhibiting Mps1, Empesertib prevents the recruitment of SAC proteins to the kinetochores and the subsequent formation of the MCC.[2] This leads to a premature activation of the APC/C, resulting in the degradation of securin and cyclin B, and an untimely entry into anaphase, even in the presence of unattached chromosomes. This aberrant mitosis leads to severe chromosomal missegregation and aneuploidy, ultimately triggering apoptosis in cancer cells.[2]

Experimental Protocols

Mps1 Kinase Assay (HTRF-based)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of Empesertib on Mps1 kinase.[9]

Materials:

-

N-terminally GST-tagged human full-length recombinant Mps1 kinase

-

Biotinylated peptide substrate (e.g., PWDPDDADITEILG)

-

Assay Buffer: 0.1 mM Sodium Orthovanadate, 10 mM MgCl₂, 2 mM DTT, 20 mM HEPES (pH 7.4), 0.1% BSA, 0.02% NaN₃

-

Empesertib (BAY1161909) solution in DMSO

-

ATP solution

-

HTRF Detection Reagents in detection buffer (100 mM Hepes pH 7.4, 0.1 % BSA, 40 mM EDTA, 140 nM Streptavidin-XLent)

-

384-well low-volume microtiter plates (black)

Procedure:

-

Prepare a 100-fold concentrated solution of Empesertib in DMSO.

-

Pipette 50 nL of the Empesertib solution into the wells of a 384-well microtiter plate.

-

Add 2 µL of Mps1 kinase solution in assay buffer to each well. The final enzyme concentration should be in the linear range of the assay (typically around 1 nM).

-

Initiate the kinase reaction by adding 3 µL of a solution containing ATP and the biotinylated peptide substrate in assay buffer. The final concentration of ATP is typically 16.7 µM.

-

Incubate the reaction mixture for 60 minutes at 22°C.

-

Stop the reaction by adding 3 µL of the HTRF detection reagent solution.

-

Incubate for a further period as recommended by the HTRF reagent manufacturer to allow for signal development.

-

Measure the HTRF signal using a compatible plate reader.

-

Calculate the IC₅₀ values using a suitable data analysis software with a 4-parameter fit.

Cell Proliferation Assay (MTT-based)

This protocol outlines a method to assess the anti-proliferative effects of Empesertib on cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

Empesertib (BAY1161909)

-

MTT labeling reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of Empesertib in culture medium.

-

Remove the medium from the wells and add 100 µL of the Empesertib dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Allow the plate to stand overnight in the incubator in a humidified atmosphere.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Empesertib in a mouse xenograft model. Specific details may vary depending on the cell line and mouse strain used.[11][12]

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line (e.g., A2780/CP70)

-

Matrigel (optional)

-

Empesertib (BAY1161909) formulation for oral administration

-

Vehicle control

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest the cells during their exponential growth phase and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Empesertib (e.g., 2.5 mg/kg) or vehicle control orally to the respective groups according to the desired dosing schedule (e.g., daily).

-

Measure tumor volume using calipers (Volume = (length x width²)/2) and body weight at regular intervals (e.g., twice a week).

-

Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Analyze the tumor growth inhibition data to assess the efficacy of Empesertib.

Conclusion

Empesertib (BAY1161909) is a potent and selective Mps1 kinase inhibitor with a well-defined mechanism of action centered on the abrogation of the Spindle Assembly Checkpoint. Its promising in vitro and in vivo anti-tumor activity, coupled with its oral bioavailability, underscores its potential as a therapeutic agent for the treatment of various cancers. This technical guide provides a foundational understanding of its chemical and pharmacological properties for researchers and drug development professionals.

References

- 1. selleckchem.com [selleckchem.com]

- 2. empesertib - My Cancer Genome [mycancergenome.org]

- 3. Molecular Regulation of the Spindle Assembly Checkpoint by Kinases and Phosphatases [pubmed.ncbi.nlm.nih.gov]

- 4. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceandculture.com [scienceandculture.com]

- 6. Empesertib - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. BiTE® Xenograft Protocol [protocols.io]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Empesertib In Vitro Cell Proliferation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empesertib (also known as BAY 1161909) is a potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase Mps1 (Monopolar spindle 1), also known as TTK (Dual specificity protein kinase TTK).[1][2] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][3] In many cancer types, Mps1 is overexpressed, contributing to aneuploidy and tumor progression.[2] Empesertib's inhibition of Mps1 abrogates the SAC, leading to premature exit from mitosis, chromosomal missegregation, and ultimately, apoptotic cell death in cancer cells.[1][2]

These application notes provide a detailed protocol for assessing the in vitro anti-proliferative effects of empesertib on cancer cell lines using a crystal violet-based cell proliferation assay.

Mechanism of Action: Spindle Assembly Checkpoint Inhibition

Empesertib targets Mps1/TTK, a critical upstream kinase in the Spindle Assembly Checkpoint signaling pathway. The SAC is activated by kinetochores that are not properly attached to the mitotic spindle. Mps1, recruited to these unattached kinetochores, initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for the degradation of securin and cyclin B. This inhibition prevents sister chromatid separation and mitotic exit until all chromosomes are correctly bi-oriented on the spindle. By inhibiting Mps1, empesertib prevents the activation of the SAC, causing cells to bypass this crucial checkpoint, leading to catastrophic mitotic errors and cell death.[3][4][5]

Data Presentation: In Vitro Anti-proliferative Activity of Empesertib

Empesertib has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values typically in the nanomolar range. The following table summarizes representative data for Mps1 inhibitors of the same class.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | <400[1] |

| A549 | Non-Small Cell Lung Cancer | Value not available |

| MCF7 | Breast Cancer | Value not available |

| DU145 | Prostate Cancer | Value not available |

| NCI-H460 | Non-Small Cell Lung Cancer | Value not available |

| B16F10 | Melanoma | Value not available |

| Note: Specific IC50 values for empesertib across a wide panel of cell lines are not publicly available in a consolidated table. The value for HeLa cells is provided as a reference. Mps1 inhibitors from the same chemical class have shown a median IC50 of 6.7 nM (range 3 to >300 nM) in cellular proliferation assays.[4] |

Experimental Protocol: Crystal Violet Cell Proliferation Assay

This protocol is adapted for a 96-well plate format to determine the effect of empesertib on the proliferation of adherent cancer cell lines.

Materials

-

Empesertib (BAY 1161909)

-

Adherent cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Fixation Solution: 100% Methanol or 4% Paraformaldehyde in PBS

-

Crystal Violet Staining Solution (0.1% w/v in 20% methanol or water)[6]

-

Solubilization Solution: 10% Acetic Acid or 100% Methanol

-

96-well flat-bottom tissue culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570-590 nm

Experimental Workflow

Detailed Procedure

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.[1] The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of empesertib in DMSO.

-

Perform serial dilutions of empesertib in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 30 µM is a reasonable starting point).[1]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of empesertib. Include a vehicle control (medium with the same percentage of DMSO as the highest empesertib concentration).

-

-

Incubation:

-

Incubate the plate for an appropriate duration, typically 72 to 96 hours, at 37°C in a humidified 5% CO2 incubator.[1]

-

-

Fixation:

-

Staining:

-

Discard the fixation solution.

-

Add 100 µL of 0.1% crystal violet solution to each well and incubate for 10-30 minutes at room temperature.

-

-

Washing:

-

Solubilization:

-

Add 100 µL of solubilization solution (e.g., 10% acetic acid or 100% methanol) to each well.[1]

-

Place the plate on a shaker for 10-20 minutes to ensure complete solubilization of the dye.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 570 nm and 590 nm using a microplate reader.[9]

-

Data Analysis

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the empesertib concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to determine the IC50 value, which is the concentration of empesertib that inhibits cell proliferation by 50%.

Expected Results

Treatment of cancer cells with empesertib is expected to result in a dose-dependent decrease in cell viability. At the cellular level, inhibition of Mps1/TTK will lead to a failure of the spindle assembly checkpoint, causing cells to exit mitosis prematurely. This results in severe chromosomal missegregation, leading to the formation of aneuploid and/or multinucleated cells, which subsequently undergo apoptosis or mitotic catastrophe. This cytotoxic effect is the basis for the reduction in cell proliferation measured by the crystal violet assay.

Troubleshooting

-

High background staining: Ensure complete removal of the crystal violet solution and adequate washing.

-

Low signal: The initial cell seeding density may be too low, or the incubation time may be too short. Optimize these parameters for each cell line.

-

Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents. Use a multichannel pipette for consistency.

-

Cell detachment during washing: Be gentle during the washing steps to avoid dislodging the cell monolayer.

By following this detailed protocol, researchers can effectively evaluate the in vitro efficacy of empesertib and other Mps1/TTK inhibitors in various cancer cell lines.

References

- 1. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 2. empesertib - My Cancer Genome [mycancergenome.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. scispace.com [scispace.com]

- 8. Empesertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Empesertib Dosage for Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empesertib (also known as BAY 1161909) is a potent and selective, orally bioavailable small molecule inhibitor of monopolar spindle 1 (Mps1) kinase. Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis. In many cancer cells, which exhibit a high degree of aneuploidy, the SAC is often compromised. Further inhibition of Mps1 by empesertib leads to premature exit from mitosis, severe chromosomal missegregation, and ultimately, apoptotic cell death. This targeted approach makes empesertib a promising candidate for cancer therapy, particularly in combination with other anti-mitotic agents.

These application notes provide a summary of empesertib dosages used in preclinical mouse xenograft models, detailed experimental protocols for in vivo studies, and a visualization of the targeted signaling pathway.

Data Presentation: Empesertib Dosage and Efficacy in Mouse Xenograft Models

The following tables summarize the quantitative data from preclinical studies of empesertib in various mouse xenograft models, both as a monotherapy and in combination with paclitaxel.

| Empesertib Monotherapy | |||||

| Tumor Model | Cell Line | Mouse Strain | Empesertib Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| Cervical Cancer | HeLa | Nude Mice | 50 mg/kg | p.o., qd | Moderate |

| Colon Cancer | HCT-116 | Nude Mice | 50 mg/kg | p.o., qd | Moderate |

| Empesertib Combination Therapy with Paclitaxel | ||||||

| Tumor Model | Cell Line | Mouse Strain | Empesertib Dose | Paclitaxel Dose | Dosing Schedule | Efficacy |

| Ovarian Cancer | A2780 | Nude Mice | 12.5 mg/kg | 15 mg/kg | Empesertib: p.o., qd, Days 1-3; Paclitaxel: i.v., Day 1 | Strong Synergy |

| Breast Cancer | MDA-MB-231 | Nude Mice | 25 mg/kg | 10 mg/kg | Empesertib: p.o., qd, Days 1-3; Paclitaxel: i.v., Day 1 | Significant Tumor Regression |

| Patient-Derived Xenograft (PDX) - Ovarian Cancer | OVXF 899 | Nude Mice | 12.5 mg/kg | 15 mg/kg | Empesertib: p.o., qd, Days 1-3; Paclitaxel: i.v., Day 1 | Enhanced Anti-tumor Activity |

Experimental Protocols

Cell Culture and Preparation for Implantation

-

Cell Lines: HeLa (cervical cancer), HCT-116 (colon cancer), A2780 (ovarian cancer), or MDA-MB-231 (breast cancer) cells are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Harvesting: Cells are grown to 70-80% confluency, harvested using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of serum-free medium and Matrigel.

-

Cell Viability: Cell viability is determined using a trypan blue exclusion assay to ensure >95% viability before implantation.

-

Cell Concentration: The final cell suspension is adjusted to the desired concentration for injection (e.g., 5 x 10^6 cells in 100 µL).

Mouse Xenograft Model Establishment

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used. Animals are allowed to acclimatize for at least one week before any experimental procedures.

-

Implantation:

-

For subcutaneous models, 5 x 10^6 cells in a 100 µL volume of cell suspension/Matrigel mixture are injected subcutaneously into the right flank of each mouse.

-

Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

-

Randomization: When tumors reach a mean volume of approximately 100-200 mm³, mice are randomized into control and treatment groups.

Empesertib Formulation and Administration

-

Formulation: Empesertib is formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water for oral administration.

-

Administration:

-

Monotherapy: Empesertib is administered by oral gavage (p.o.) once daily (qd) at the specified dose (e.g., 50 mg/kg).

-

Combination Therapy: For combination studies with paclitaxel, empesertib is typically administered orally for a few consecutive days (e.g., Days 1-3 of a treatment cycle), while paclitaxel is administered intravenously (i.v.) on the first day of the cycle.

-

Treatment and Monitoring

-

Treatment Groups:

-

Vehicle control (e.g., 0.5% CMC)

-

Empesertib monotherapy

-

Paclitaxel monotherapy

-

Empesertib and paclitaxel combination therapy

-

-

Monitoring:

-

Tumor volumes are measured 2-3 times per week.

-

Body weight is recorded at the same frequency to monitor for toxicity.

-

Animal health is monitored daily.

-

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

Signaling Pathway of Mps1 in the Spindle Assembly Checkpoint

Caption: Mps1 kinase signaling pathway in the spindle assembly checkpoint.

Experimental Workflow for a Mouse Xenograft Study

Caption: Experimental workflow for an empesertib mouse xenograft study.

Application Notes and Protocols for Western Blot Analysis of MPS1 Phosphorylation Following Empesertib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar Spindle 1 (MPS1), a dual-specificity protein kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Dysregulation of MPS1 is implicated in various malignancies, making it an attractive target for anticancer drug development. Empesertib (also known as BAY 1161909) is a potent and selective inhibitor of MPS1 kinase activity.[2] This document provides detailed application notes and protocols for the analysis of MPS1 phosphorylation status in response to Empesertib treatment using Western blotting, a fundamental technique for characterizing the engagement of targeted therapies in cancer cells.

Signaling Pathway of MPS1

MPS1 kinase activity is tightly regulated throughout the cell cycle, peaking during mitosis. Its activation involves autophosphorylation at multiple sites, which is a key indicator of its active state.[1] MPS1, in turn, phosphorylates a cascade of downstream targets, including KNL1, to recruit other SAC proteins like BUB1, BUBR1, and MAD2 to unattached kinetochores.[3][4] This signaling cascade ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Empesertib, by inhibiting the kinase activity of MPS1, disrupts this signaling pathway, leading to premature anaphase entry and chromosomal instability in cancer cells.

Data Presentation: Quantitative Analysis of MPS1 Phosphorylation

The following tables provide a representative summary of expected quantitative data from Western blot analysis of MPS1 phosphorylation (p-MPS1) in a cancer cell line (e.g., HeLa) treated with Empesertib. The data is normalized to total MPS1 levels and expressed as a percentage of the untreated control.

Table 1: Dose-Dependent Effect of Empesertib on MPS1 Phosphorylation (24-hour treatment)

| Empesertib Concentration (nM) | Relative p-MPS1/Total MPS1 (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 8.5 |

| 1 | 85 | ± 6.2 |

| 10 | 52 | ± 4.8 |

| 50 | 21 | ± 3.1 |

| 100 | 8 | ± 1.9 |

| 500 | < 5 | ± 1.2 |

Table 2: Time-Course of Empesertib (100 nM) on MPS1 Phosphorylation

| Treatment Duration (hours) | Relative p-MPS1/Total MPS1 (%) | Standard Deviation |

| 0 | 100 | ± 9.1 |

| 1 | 78 | ± 7.3 |

| 4 | 45 | ± 5.5 |

| 8 | 25 | ± 3.9 |

| 16 | 12 | ± 2.4 |

| 24 | 7 | ± 1.6 |

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of MPS1 phosphorylation following Empesertib treatment.

Experimental Workflow

Cell Culture and Empesertib Treatment

-

Cell Seeding: Seed cancer cells (e.g., HeLa, U2OS) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

Empesertib Preparation: Prepare a stock solution of Empesertib in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations for the dose-response or time-course experiment.

-

Treatment:

-

Dose-Response: After allowing the cells to adhere overnight, replace the medium with fresh media containing increasing concentrations of Empesertib (e.g., 0, 1, 10, 50, 100, 500 nM) or a vehicle control (DMSO). Incubate for a fixed period (e.g., 24 hours).

-

Time-Course: Treat cells with a fixed concentration of Empesertib (e.g., 100 nM) or vehicle control and harvest the cells at various time points (e.g., 0, 1, 4, 8, 16, 24 hours).

-

Cell Lysis and Protein Extraction

-

Cell Wash: After treatment, place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of MPS1.

-

Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Incubation and Clarification: Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new pre-chilled tubes.

Protein Quantification

-

BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE and Western Blotting

-

Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

Immunodetection

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MPS1 (p-MPS1) and another membrane with a primary antibody for total MPS1. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species. Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature.

-

Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

-

Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

Data Analysis

-

Densitometry: Quantify the band intensities for p-MPS1 and total MPS1 from the Western blot images using densitometry software (e.g., ImageJ).

-

Normalization: For each sample, normalize the p-MPS1 band intensity to the corresponding total MPS1 band intensity to account for any variations in protein loading.

-

Relative Quantification: Express the normalized p-MPS1 levels in the Empesertib-treated samples as a percentage relative to the vehicle-treated control, which is set to 100%.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the Western blot analysis of MPS1 phosphorylation following treatment with the MPS1 inhibitor, Empesertib. Accurate and reproducible quantification of on-target effects is paramount in drug development. By following these detailed procedures, researchers can effectively assess the cellular activity of Empesertib and its impact on the MPS1 signaling pathway.

References

- 1. Quantitative Mass Spectrometry Analysis Reveals Similar Substrate Consensus Motif for Human Mps1 Kinase and Plk1 | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dynamic localization of Mps1 kinase to kinetochores is essential for accurate spindle microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Immunofluorescence Staining for Mitotic Defects Induced by Empesertib

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Empesertib (also known as BAY 1161909) is a potent and selective oral inhibitor of the monopolar spindle 1 (MPS1) kinase.[1][2] MPS1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4] In cancer cells, which often exhibit chromosomal instability, the SAC is essential for survival.

Empesertib's inhibition of MPS1 abrogates the SAC, forcing cells to exit mitosis prematurely, even in the presence of improperly attached chromosomes.[3][5] This leads to severe mitotic errors, including chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death, making Empesertib a promising therapeutic agent in oncology.[3]

This application note provides a detailed protocol for the use of immunofluorescence microscopy to identify and quantify the characteristic mitotic defects induced by Empesertib treatment in cultured cancer cells.

Principle

Cultured cells are treated with Empesertib to induce mitotic defects. Subsequently, cells are fixed and permeabilized to allow for the entry of specific antibodies. Key mitotic structures are then visualized using fluorescently labeled antibodies. Specifically, α-tubulin is used to label the mitotic spindle, a protein like pericentrin or γ-tubulin is used to mark the centrosomes, and a nuclear stain such as DAPI is used to visualize the chromosomes. High-resolution fluorescence microscopy is then employed to capture images, which are analyzed to quantify the various mitotic phenotypes indicative of Empesertib's mechanism of action.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.

Caption: Mechanism of Empesertib-induced mitotic disruption.

Caption: Immunofluorescence workflow for detecting mitotic defects.

Quantitative Data Summary

Treatment of cancer cell lines with MPS1 inhibitors like Empesertib results in a range of quantifiable mitotic defects. The following table summarizes representative data observed in studies using potent MPS1 inhibitors.

| Mitotic Phenotype | Vehicle Control (% of mitotic cells) | Empesertib Treatment (% of mitotic cells) | Description |

| Spindle Abnormalities | |||

| Multipolar Spindles | < 5% | 20 - 40% | Cells with more than two spindle poles, often resulting from centrosome amplification. |

| Monopolar Spindles | < 2% | 5 - 15% | Cells with a single spindle pole and a radial array of microtubules. |

| Chromosome Segregation Defects | |||

| Chromosome Misalignment | < 10% | > 80% | Failure of chromosomes to congress at the metaphase plate. |

| Lagging Chromosomes/Anaphase Bridges | < 5% | 30 - 50% | Chromosomes or chromatin that fails to properly segregate to the poles during anaphase. |

| Post-Mitotic Abnormalities | |||

| Micronuclei | < 3% | 25 - 45% | Small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei. |

| Multinucleated Cells | < 2% | 20 - 35% | Cells containing more than one nucleus, often resulting from cytokinesis failure. |

| Asymmetric Cell Division | < 5% | ~35% | Successful cell division resulting in two daughter cells with visibly unequal distribution of chromatin.[3] |

Note: The precise percentages can vary depending on the cell line, Empesertib concentration, and duration of treatment. The data presented is a representative range based on published studies of potent MPS1 inhibitors.

Detailed Experimental Protocols

Materials and Reagents

-

Cell Line: e.g., HeLa, U2OS, or other cancer cell line of interest.

-

Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

-

Empesertib (BAY 1161909): Stock solution in DMSO.

-

Glass Coverslips: Sterile, 12 mm or 18 mm diameter.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 10% Normal Goat Serum (NGS) in PBS.

-

Primary Antibodies:

-

Mouse anti-α-tubulin (for mitotic spindle).

-

Rabbit anti-pericentrin or anti-γ-tubulin (for centrosomes).

-

-

Secondary Antibodies:

-

Goat anti-mouse IgG, Alexa Fluor 488-conjugated.

-

Goat anti-rabbit IgG, Alexa Fluor 594-conjugated.

-

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution.

-

Mounting Medium: Anti-fade mounting medium.

Protocol

-

Cell Seeding and Treatment:

-

Place sterile glass coverslips into the wells of a 24-well plate.

-

Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Treat the cells with the desired concentration of Empesertib (e.g., 10-100 nM) or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

-

-

Fixation:

-

Gently aspirate the culture medium.

-

Wash the cells twice with pre-warmed (37°C) PBS.

-

Add 1 mL of 4% PFA in PBS to each well and fix for 15 minutes at room temperature.

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization and Blocking:

-

Add 1 mL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.[6]

-

Aspirate the buffer and wash three times with PBS for 5 minutes each.

-

Add 1 mL of Blocking Buffer (10% NGS in PBS) and incubate for 1 hour at room temperature to block non-specific antibody binding.[6]

-

-

Antibody Staining:

-

Dilute the primary antibodies (anti-α-tubulin and anti-pericentrin) in Blocking Buffer at their predetermined optimal concentrations.

-

Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.

-

Incubate overnight at 4°C in a humidified chamber.

-

The next day, wash the cells three times with PBS for 10 minutes each.[6]

-

Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. Protect from light from this point forward.

-

Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.[6]

-

Wash the cells three times with PBS for 10 minutes each in the dark.

-

-

Counterstaining and Mounting:

-

Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the DNA.

-

Wash the coverslips twice with PBS.

-

Carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide using a drop of anti-fade mounting medium.

-

Seal the edges of the coverslip with clear nail polish and allow it to dry.

-

-

Imaging and Analysis:

-

Image the slides using a fluorescence or confocal microscope equipped with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.

-

Acquire images of at least 100 mitotic cells per condition for quantitative analysis.

-

Score the cells for the mitotic phenotypes listed in the data table above (e.g., multipolar spindles, lagging chromosomes, micronuclei).

-

Calculate the percentage of mitotic cells exhibiting each defect for both control and Empesertib-treated samples.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | Insufficient blocking or washing. | Increase blocking time to 2 hours. Increase the number and duration of wash steps. |

| Secondary antibody concentration too high. | Titrate the secondary antibody to determine the optimal dilution. | |

| Weak Signal | Primary antibody concentration too low. | Increase the concentration of the primary antibody. |

| Insufficient incubation time. | Ensure overnight incubation for the primary antibody at 4°C. | |

| PFA over-fixation masking epitopes. | Reduce fixation time to 10 minutes. | |

| Cell Morphology is Poor | Harsh handling during washing steps. | Be gentle when adding and removing solutions. Do not allow cells to dry out. |

| Cells were not healthy before fixation. | Ensure cells are in the logarithmic growth phase and not over-confluent. |

Conclusion

This application note provides a robust immunofluorescence-based method to visualize and quantify the mitotic defects induced by the MPS1 inhibitor Empesertib. By targeting key components of the mitotic machinery, researchers can effectively assess the cellular response to Empesertib treatment, confirming its mechanism of action and providing valuable data for preclinical drug development.

References

- 1. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 2. Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ablation of the spindle assembly checkpoint by a compound targeting Mps1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]

Application Notes and Protocols: High-Content Screening with Empesertib for Synthetic Lethal Partners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empesertib (also known as BAY 1161909) is a potent and selective inhibitor of the serine/threonine kinase, Monopolar Spindle 1 (Mps1).[1][2] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, Empesertib disrupts the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells. This mechanism of action makes Empesertib a promising therapeutic agent.